molecular formula C25H21ClN2O3 B5888556 2-{[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-{[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B5888556
M. Wt: 432.9 g/mol
InChI Key: JRTKRFFENADNHW-KKMKTNMSSA-N
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Description

2-{[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core hexahydro-4,6-ethenocyclopropa[f]isoindole structure, followed by the introduction of the 2-chlorobenzyl and phenyl groups through a series of substitution and condensation reactions. The final step involves the formation of the imine linkage, which is achieved by reacting the intermediate compound with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques would be essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl position, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-{[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species and mitigating cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-{2-[(2-bromobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
  • 2-{[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Uniqueness

The uniqueness of 2-{[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c26-20-7-3-1-6-15(20)13-31-21-8-4-2-5-14(21)12-27-28-24(29)22-16-9-10-17(19-11-18(16)19)23(22)25(28)30/h1-10,12,16-19,22-23H,11,13H2/b27-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTKRFFENADNHW-KKMKTNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CC=C5OCC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=CC=C5OCC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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